molecular formula C18H12F2N2O3S B2587118 (E)-3-(1,3-Benzodioxol-4-yl)-2-cyano-N-[4-(difluoromethylsulfanyl)phenyl]prop-2-enamide CAS No. 1211970-40-9

(E)-3-(1,3-Benzodioxol-4-yl)-2-cyano-N-[4-(difluoromethylsulfanyl)phenyl]prop-2-enamide

Cat. No.: B2587118
CAS No.: 1211970-40-9
M. Wt: 374.36
InChI Key: XHQIRBFCDNCMSM-UHFFFAOYSA-N
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Description

(E)-3-(1,3-Benzodioxol-4-yl)-2-cyano-N-[4-(difluoromethylsulfanyl)phenyl]prop-2-enamide is a useful research compound. Its molecular formula is C18H12F2N2O3S and its molecular weight is 374.36. The purity is usually 95%.
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Scientific Research Applications

Enzyme Interaction Studies

One study investigated the metabolic pathways of a novel antidepressant, highlighting the roles of cytochrome P450 enzymes in oxidative metabolism. This research provides insight into how similar compounds might be processed in the human body, indicating potential applications in drug development and pharmacokinetics (Hvenegaard et al., 2012).

Chemical Synthesis and Structural Analysis

Research on structurally related compounds has revealed potent inhibitory effects on certain enzymes, such as Bruton's tyrosine kinase (BTK). These findings suggest that modifications of the core structure, similar to the compound , could lead to significant biological activities, paving the way for novel therapeutic agents (Ghosh et al., 2000).

Synthetic Methodologies and Drug Development

Several studies focus on the development of synthetic methodologies for creating compounds with potential therapeutic properties. For instance, research into the synthesis of jamtine, a tetrahydroisoquinoline alkaloid, using a tandem cyclization sequence, illustrates the compound's relevance in complex chemical syntheses and its potential as a therapeutic agent (Padwa et al., 2003).

Antitumor and Cytotoxicity Evaluations

The design and evaluation of novel pyrimidine derivatives have been explored for their cytotoxic effects against cancer cell lines. Such studies indicate that the structural framework of the compound can serve as a basis for developing antitumor agents, highlighting its significance in medicinal chemistry and oncology research (Sakr et al., 2020).

Conversions to Enamides and Vinyl Triazoles

Research has also explored the conversion of sulfone-containing vinyl azides to enamides and vinyl triazoles. These transformations demonstrate the compound's versatility in organic synthesis, offering routes to a variety of structurally diverse molecules (Collins et al., 2021).

Properties

IUPAC Name

(E)-3-(1,3-benzodioxol-4-yl)-2-cyano-N-[4-(difluoromethylsulfanyl)phenyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12F2N2O3S/c19-18(20)26-14-6-4-13(5-7-14)22-17(23)12(9-21)8-11-2-1-3-15-16(11)25-10-24-15/h1-8,18H,10H2,(H,22,23)/b12-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHQIRBFCDNCMSM-XYOKQWHBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=CC=CC(=C2O1)C=C(C#N)C(=O)NC3=CC=C(C=C3)SC(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1OC2=CC=CC(=C2O1)/C=C(\C#N)/C(=O)NC3=CC=C(C=C3)SC(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12F2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.